Cyclobutyl(phenyl)methanol
Description
Significance and Context of β-Cycloalkyl Tertiary Alcohols in Advanced Organic Synthesis
Small ring systems are crucial in chemical synthesis, acting as fundamental scaffolds in molecular architectures and as key components in pharmacologically active compounds. researchgate.net The inherent ring strain in structures like cyclobutanes makes them versatile synthetic intermediates for a variety of chemical transformations, including ring expansions and ring-opening processes, which are vital for building complex molecular structures. researchgate.net Organic compounds containing the cyclobutane (B1203170) motif have been utilized as synthetic intermediates and are known to exhibit biological and pharmacological activity. researchgate.net
The class of β-cycloalkyl tertiary alcohols, and by extension secondary alcohols like cyclobutyl(phenyl)methanol, are significant in organic synthesis for several reasons. The cyclobutyl group can influence the stereochemical outcome of reactions at the adjacent carbinol center. Furthermore, the strained four-membered ring can participate in rearrangement reactions, often driven by the relief of ring strain, providing pathways to unique molecular skeletons that are otherwise difficult to access. For instance, acid-catalyzed reactions of cyclobutanols can lead to ring-opening or expansion, forming cyclopentene (B43876) or other functionalized derivatives. cdnsciencepub.com These transformations greatly expand the possibilities in synthetic organic chemistry and have led to the discovery of new and valuable reaction types. researchgate.net
Historical Trajectories and Key Milestones in the Synthesis and Reactivity Studies of Cyclobutyl-Substituted Methanols
The study of cyclobutyl-substituted methanols is intrinsically linked to the development of methods for constructing the cyclobutane ring itself. Historically, the synthesis of functionalized four-membered rings often involved double nucleophilic substitution reactions using reagents like diethyl malonate with 1,3-dibromopropane. The synthesis of cyclobutyl halides, key precursors for many cyclobutyl derivatives, has also been a focus, with methods like the Hunsdiecker reaction and improvements using lithium chloride from cyclobutanecarboxylic acid being developed for larger-scale production. sci-hub.ru
The most common and direct synthetic routes to this compound involve two primary transformations:
Grignard Reaction: The addition of a cyclobutyl Grignard reagent (cyclobutylmagnesium bromide) to benzaldehyde, or more commonly, the addition of phenylmagnesium bromide to cyclobutanecarboxaldehyde.
Reduction of a Ketone: The reduction of cyclobutyl phenyl ketone is a widely used method. This reduction can be achieved with various reducing agents, such as lithium aluminum hydride (LiAlH₄), to yield this compound.
Early reactivity studies on related systems explored the behavior of cyclobutyl-substituted compounds under various conditions. For example, acid-catalyzed dehydration and rearrangement of bicyclic cyclobutanols bearing aryl substituents were investigated, showing that these reactions could lead to angularly fused hydroarenes through selective cleavage of the cyclobutane ring. cdnsciencepub.com The phenylhydrazone of cyclobutyl phenyl ketone was studied under Fischer indolisation conditions, where in cooled alcoholic solvents saturated with hydrogen chloride, it yielded hexahydro-phenylcyclopent[b]indoles via rearrangement and cyclization. rsc.org These early investigations laid the groundwork for understanding the complex reactivity of this class of compounds.
Current Research Frontiers and Strategic Objectives Pertaining to this compound
Current research involving this compound and related structures is focused on elucidating complex reaction mechanisms and developing new synthetic applications. The unique combination of the strained cyclobutyl ring and the phenyl group makes it an excellent substrate for studying photochemical reactions, carbocation rearrangements, and solvent effects.
One major area of investigation is the photochemistry of aryl-substituted cycloalkanes. Studies on related compounds like 1-phenylcyclobutene show that irradiation can lead to [2+2]-cycloreversion or solvent addition, with the reaction pathway being dependent on the solvent. cdnsciencepub.compsu.edu For example, photolysis in methanol (B129727) often results in the addition of methanol across the double bond, a process that is understood to proceed through an excited singlet state. cdnsciencepub.compsu.edu
Another active frontier is the study of carbocation intermediates generated from cyclobutyl-substituted alcohols and their derivatives. Research on 3-phenyl-substituted-1-(trimethylsilylmethyl)cyclobutyl trifluoroacetates demonstrates that solvolysis in methanol proceeds through β-trimethylsilyl carbocationic intermediates. researchgate.netacs.org These intermediates are captured by the methanol solvent to give methyl ether products with complete retention of configuration, a phenomenon explained by the involvement of two distinct, interconverting carbocation intermediates that are shielded on one face by the trimethylsilyl (B98337) group. researchgate.netacs.org Such studies are crucial for understanding and controlling the stereochemistry of reactions involving strained ring systems.
The reactivity of the hydroxyl group itself also remains a target for synthetic innovation. The development of methods for the α-alkylation of ketones using alcohols through hydrogen borrowing catalysis has been extended to cyclopropyl (B3062369) ketones, a related class of strained ring compounds. acs.org This suggests potential for developing similar catalytic C-C bond-forming reactions starting from this compound, transforming it into more complex branched structures.
The table below summarizes selected research findings relevant to the reactivity of this compound and analogous structures.
| Research Area | Substrate/System | Conditions | Key Findings | Citation(s) |
| Carbocation Rearrangement | 3-Phenyl-substituted-1-(trimethylsilylmethyl)cyclobutyl trifluoroacetates | Methanol (solvent) | Reaction proceeds via β-trimethylsilyl carbocation intermediates, leading to methyl ether products with retention of configuration. | researchgate.netacs.org |
| Fischer Indolisation | Cyclobutyl phenyl ketone phenylhydrazone | Ethanolic HCl, reflux | Forms 2,3,4,5-tetrahydro-2,6-diphenylpyridazine and 3-(2-chloroethyl)-2-phenylindole. | rsc.org |
| Fischer Indolisation | Cyclobutyl phenyl ketone phenylhydrazone | Methanol/Ethanol with HCl (cooled) | Yields 8b-alkoxy-1,2,3,3a,4,8b-hexahydro-3a-phenylcyclopent[b]indoles via rearrangement. | rsc.org |
| Photochemistry | 1-Phenylcyclobutene | Methanol, UV irradiation | Undergoes both [2+2]-cycloreversion to phenylacetylene (B144264) and Markovnikov addition of methanol. Both are excited singlet state processes. | cdnsciencepub.compsu.edu |
| Acid-Catalyzed Rearrangement | α-Aryl-substituted bicyclic cyclobutanols | Acidic conditions | Dehydration and rearrangement occur to give angularly fused hydroarenes via selective β-scission of the cyclobutanol (B46151) ring. | cdnsciencepub.com |
These ongoing investigations highlight the strategic objectives in this field: to leverage the unique strain and electronic properties of this compound for the construction of complex molecular scaffolds, to gain precise control over reaction stereochemistry, and to develop novel catalytic transformations.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H14O |
|---|---|
Molecular Weight |
162.23 g/mol |
IUPAC Name |
cyclobutyl(phenyl)methanol |
InChI |
InChI=1S/C11H14O/c12-11(10-7-4-8-10)9-5-2-1-3-6-9/h1-3,5-6,10-12H,4,7-8H2 |
InChI Key |
GDYSMSKNJQTILD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C(C2=CC=CC=C2)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Cyclobutyl Phenyl Methanol and Its Stereoisomers
Stereoselective and Enantioselective Synthesis
The creation of a specific stereoisomer of cyclobutyl(phenyl)methanol requires precise control over the synthetic route. This section details various methodologies designed to achieve high levels of stereoselectivity and enantioselectivity.
Asymmetric Reduction of Prochiral Cyclobutyl Phenyl Ketones
The most direct route to chiral this compound is the asymmetric reduction of the corresponding prochiral ketone, cyclobutyl phenyl ketone. This transformation can be achieved through several catalytic methods, each offering distinct advantages.
Biocatalysis has emerged as a powerful and environmentally benign tool for the synthesis of chiral alcohols. acs.orgresearchgate.net The use of whole microbial cells or isolated enzymes offers high enantioselectivity under mild reaction conditions. acs.orgnih.gov
Detailed Research Findings:
The asymmetric reduction of prochiral ketones is effectively catalyzed by various microorganisms. While specific data on the bioreduction of cyclobutyl phenyl ketone is limited, extensive research on analogous aromatic ketones provides valuable insights. For instance, microorganisms such as Rhodotorula glutinis and Saccharomyces carlsbergensis have demonstrated the ability to reduce a range of prochiral ketones to their corresponding chiral alcohols with high conversion rates and optical purity. harvard.edu In the case of 3-chloropropiophenone, R. glutinis can produce the (S)-enantiomer with a 70% yield and 93% enantiomeric excess (ee). harvard.edu Similarly, for the reduction of another ketone, R. glutinis achieved over 99% conversion and over 99% ee. harvard.edu These results highlight the potential of microbial systems for the stereoselective production of chiral alcohols. The enantioselectivity of these biocatalytic reductions can be highly dependent on the substrate's structure, particularly the length of the alkyl substituent on the ketone. nih.gov
Enzyme engineering has further expanded the capabilities of biocatalysis, allowing for the tailoring of substrate specificity and enantioselectivity. nih.gov For example, mutants of an acetophenone (B1666503) reductase from Geotrichum candidum have shown altered enantioselectivity based on the substituent length of aliphatic ketones. nih.gov This approach of combining substrate and protein engineering can be a useful strategy to improve or even switch the stereoselectivity of enzymatic processes.
| Microorganism/Enzyme | Substrate | Product Configuration | Conversion (%) | Enantiomeric Excess (ee, %) |
| Rhodotorula glutinis | 3-Chloropropiophenone | (S) | 70 | 93 |
| Rhodotorula glutinis | 4-Chloro-α-methyl-propiophenone | (S) | >99 | >99 |
| Saccharomyces carlsbergensis | 3-Chloropropiophenone | (S) | 30 | 90 |
Catalytic asymmetric hydrogenation (AH) and asymmetric transfer hydrogenation (ATH) are highly efficient methods for the synthesis of chiral alcohols from prochiral ketones. nih.govacs.org These reactions typically employ transition metal catalysts, such as ruthenium, rhodium, or iridium, complexed with chiral ligands. nih.govnih.gov
Detailed Research Findings:
Chiral Ru(II) complexes containing η6-arene and N-tosylethylenediamine ligands have proven to be excellent catalysts for both AH and ATH of aromatic ketones. acs.org The choice of hydrogen source (H₂ gas for AH or isopropanol/formic acid for ATH) and reaction conditions can be tailored to the specific substrate. nih.govacs.org For instance, the asymmetric hydrogenation of 4-chromanone, a base-sensitive substrate, can be achieved in 98% ee using a Ru(OTf)(S,S)-TsDpen catalyst under slightly acidic conditions. nih.gov
The ATH of various aryl ketones using chiral Rh(III) and Ir(III) complexes with the TsDPEN ligand in water has also been demonstrated to be highly efficient, affording enantioselectivities up to 99% ee. nih.gov The pH of the aqueous medium plays a crucial role in the reaction rate and enantioselectivity. nih.gov
| Catalyst | Substrate | Yield (%) | Enantiomeric Excess (ee, %) | Conditions |
| Ru(OTf)(S,S)-TsDpen | 4-Chromanone | 100 | 98 | H₂ (17 atm), MeOH, 50 °C |
| RuCl(S,S)-TsDPEN | Acetophenone | 95 | 98 | HCOOH/NEt₃, rt |
| [RhCl₂(Cp)]₂/(S,S)-TsDPEN | Acetophenone | >99 | 97 | HCOOH/NEt₃, H₂O, 40 °C |
| [IrCl₂(Cp)]₂/(S,S)-TsDPEN | Acetophenone | 98 | 95 | HCOOH/NEt₃, H₂O, 40 °C |
The high degree of stereocontrol in catalytic asymmetric hydrogenation is achieved through the intricate interplay between the metal center, the chiral ligand, and the substrate. The development of novel chiral ligands and a deep understanding of the reaction mechanism are critical for optimizing these transformations.
Detailed Research Findings:
The mechanism of asymmetric hydrogenation with catalysts like RuH₂(binap)(cydn) has been studied computationally. nih.gov These studies reveal that the hydrogen transfer step from the ruthenium complex to the ketone is the chirality-determining step. nih.gov The enantioselectivity is influenced by the electronic and steric properties of the ketone's substituents. Aromatic-alkyl ketones generally yield higher enantiomeric excesses than dialkyl ketones. nih.gov The conjugative effect of the substituent groups plays a significant role in differentiating the two groups of the ketone. nih.gov
A proposed mechanism for hydrogenation with (S)-TolBINAP/(S,S)-DPEN–Ru(II) catalysts involves the formation of an active RuH₂ complex. nih.gov The reaction proceeds through a concerted six-membered transition state, which is believed to be the origin of the high reactivity. nih.gov The chiral environment is tunable by altering the combination of the diphosphine and diamine ligands. nih.gov The secondary attractive interaction between an N-H bond of the ligand and the phenyl ring of the ketone can further stabilize the transition state, leading to higher enantioselectivity. nih.gov
Chiral Auxiliary and Organocatalytic Methodologies for Stereochemical Induction
Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product. Organocatalysis, the use of small organic molecules as catalysts, has also emerged as a powerful strategy for asymmetric synthesis.
Detailed Research Findings:
Evans oxazolidinones are a well-established class of chiral auxiliaries used in various stereoselective transformations, including aldol (B89426) reactions and alkylations. wikipedia.orgresearchgate.net The oxazolidinone is first acylated with an appropriate acyl chloride. The steric bulk of the substituents on the oxazolidinone ring then directs the approach of a nucleophile or electrophile to one face of the enolate, leading to high diastereoselectivity. stackexchange.com The auxiliary can then be cleaved to reveal the chiral product. santiago-lab.com For the synthesis of this compound, one could envision a strategy involving the attachment of a cyclobutylcarbonyl group to an Evans auxiliary, followed by a diastereoselective addition of a phenyl nucleophile.
Organocatalysis offers a metal-free alternative for asymmetric synthesis. Chiral oxazaborolidines, also known as CBS catalysts, are effective organocatalysts for the enantioselective reduction of prochiral ketones using borane (B79455) as the reducing agent. nih.govnih.govtcichemicals.com The catalyst, derived from a chiral amino alcohol, coordinates with both the borane and the ketone, creating a rigid transition state that directs the hydride delivery to one face of the carbonyl group. nih.gov This method is known for its high enantioselectivity and predictable stereochemical outcome. nih.govinsuf.org
Diastereoselective and Enantioselective Grignard-type Reactions for Carbinol Formation
The addition of organometallic reagents, such as Grignard reagents, to carbonyl compounds is a fundamental carbon-carbon bond-forming reaction. askthenerd.com When performed in the presence of a chiral ligand or with a substrate containing a chiral auxiliary, this reaction can be rendered highly diastereoselective or enantioselective, providing access to chiral alcohols. wikipedia.orgnih.gov
Detailed Research Findings:
The enantioselective addition of Grignard reagents to ketones can be achieved by using a stoichiometric amount of a chiral ligand that coordinates to the magnesium atom, thereby creating a chiral environment around the reacting center. A new class of biaryl chiral ligands derived from 1,2-diaminocyclohexane (DACH) has been developed for the asymmetric addition of both aliphatic and aromatic Grignard reagents to ketones, affording highly enantioenriched tertiary alcohols with up to 95% ee. nih.govrsc.org
Alternatively, a chiral auxiliary can be employed to control the stereochemistry of Grignard additions. For instance, aldehydes protected with the chiral diol BINOL react diastereoselectively with Grignard reagents to produce protected atrolactaldehydes with moderate to excellent diastereomeric excess. wikipedia.org A similar strategy could be envisioned for the synthesis of this compound, where a chiral auxiliary attached to either the cyclobutyl or phenyl fragment would direct the Grignard addition. The addition of Grignard reagents to tert-butanesulfinyl imines also proceeds with high stereoselectivity, rationalized by a six-membered ring transition state where the magnesium coordinates to both the oxygen and nitrogen atoms of the sulfinyl imine. wikipedia.org
Stereocontrolled Cycloaddition Reactions Leading to Substituted Cyclobutane (B1203170) Scaffolds
Stereocontrolled cycloaddition reactions, particularly [2+2] cycloadditions, are a cornerstone in the synthesis of cyclobutane derivatives. These reactions involve the concerted or stepwise union of two unsaturated components to form a four-membered ring. The stereochemical outcome of these reactions can be influenced by various factors, including the nature of the reactants, the reaction conditions, and the use of chiral catalysts or auxiliaries.
Photochemical [2+2] cycloadditions are a powerful tool for the synthesis of cyclobutane rings. These reactions are typically initiated by the photoexcitation of one of the alkene components, which then reacts with a ground-state alkene. The stereoselectivity of these reactions can often be controlled by the geometry of the starting alkenes and through the use of chiral templates or sensitizers. For instance, the photocycloaddition of cinnamic acid derivatives can lead to phenyl-substituted cyclobutanes with a high degree of stereocontrol.
Transition metal-catalyzed [2+2] cycloadditions have also emerged as a versatile method for the stereoselective synthesis of cyclobutanes. Catalysts based on iron, copper, and other transition metals can facilitate the cycloaddition of alkenes under milder conditions than photochemical methods and often with excellent control of both regio- and stereoselectivity.
The Paternò-Büchi reaction, a photochemical [2+2] cycloaddition of a carbonyl compound and an alkene, offers a direct route to oxetanes. nih.govnih.govslideshare.net These oxetanes can then serve as versatile intermediates that can be rearranged or cleaved to afford substituted cyclobutanes, including precursors to this compound. The regioselectivity of the Paternò-Büchi reaction is influenced by the electronic properties of the alkene and the carbonyl compound, while the stereoselectivity can be controlled through the use of chiral auxiliaries or by substrate control. nih.gov
| Reactant 1 | Reactant 2 | Conditions | Product | Stereochemistry | Reference |
| Cinnamic Ester | Alkene | UV light, Sensitizer | Phenyl-substituted cyclobutane | Diastereoselective | nih.gov |
| Styrene (B11656) | Acrylonitrile | Fe Catalyst | Phenyl-substituted cyclobutane | Regio- and Stereoselective | nih.gov |
| Benzaldehyde | Furan | UV light | Oxetane | Exo/Endo selectivity | nih.govnih.gov |
Chemo- and Regioselective Synthesis
The chemo- and regioselective construction of the this compound scaffold is crucial for accessing specific isomers and avoiding the formation of unwanted byproducts. This can be achieved through the careful functionalization of precursors or by employing sophisticated ring-forming strategies.
Functionalization of Cyclobutyl and Phenyl Precursors
A common and effective strategy for the synthesis of this compound involves the functionalization of pre-existing cyclobutane or phenyl-containing starting materials. A key intermediate in this approach is cyclobutyl phenyl ketone. This ketone can be synthesized through various methods, including the Friedel-Crafts acylation of benzene (B151609) with cyclobutanecarbonyl chloride.
Once cyclobutyl phenyl ketone is obtained, the final step is the reduction of the ketone to the desired secondary alcohol, this compound. This reduction can be achieved using a variety of reducing agents. For the synthesis of specific stereoisomers, diastereoselective reduction methods are employed, often utilizing chiral reducing agents or catalysts. The choice of reducing agent and reaction conditions can significantly influence the stereochemical outcome, providing access to either the syn or anti diastereomers if a chiral center is already present on the cyclobutane ring.
| Starting Material | Reagent(s) | Product | Key Transformation |
| Benzene, Cyclobutanecarbonyl chloride | AlCl₃ | Cyclobutyl phenyl ketone | Friedel-Crafts acylation |
| Cyclobutyl phenyl ketone | NaBH₄, MeOH | This compound | Ketone reduction |
| Substituted Cyclobutyl phenyl ketone | Chiral borane reducing agent | Diastereomerically enriched this compound | Diastereoselective ketone reduction |
The direct C-H functionalization of cyclobutanes is another powerful approach that has gained prominence. nih.gov This strategy avoids the need for pre-functionalized starting materials and allows for the direct introduction of phenyl or hydroxyl groups onto the cyclobutane ring with high chemo- and regioselectivity. nih.gov
Ring-Opening/Ring-Closing Metathesis Strategies in Cyclobutane Scaffold Construction
Olefin metathesis has revolutionized the synthesis of cyclic compounds, and both ring-opening metathesis (ROM) and ring-closing metathesis (RCM) can be strategically employed in the construction of cyclobutane scaffolds.
Ring-closing metathesis is a powerful method for the formation of cyclic olefins from acyclic diene precursors. To synthesize a cyclobutene (B1205218) that could serve as a precursor to this compound, a suitably substituted 1,5-diene can be subjected to RCM using a ruthenium-based catalyst, such as a Grubbs catalyst. The resulting cyclobutene can then be further functionalized, for example, by hydroboration-oxidation to introduce the hydroxyl group and by subsequent reactions to introduce the phenyl group.
Ring-opening metathesis, often in a tandem sequence with other reactions, can also be utilized. For instance, the ring-opening of a strained bicyclic olefin can generate a reactive intermediate that can be trapped to form a functionalized cyclobutane ring.
| Diene Precursor | Catalyst | Product | Key Transformation |
| 1,5-hexadiene derivative | Grubbs Catalyst (1st or 2nd generation) | Cyclobutene derivative | Ring-Closing Metathesis |
| Norbornene derivative | Grubbs Catalyst | Ring-opened diene | Ring-Opening Metathesis |
Multicomponent Reaction Approaches Incorporating Cyclobutyl and Phenyl Moieties
Multicomponent reactions (MCRs) offer a highly efficient approach to the synthesis of complex molecules in a single step by combining three or more starting materials. frontiersin.orgbeilstein-journals.orgresearchgate.netnih.govnih.gov While specific MCRs for the direct synthesis of this compound are not extensively documented, the principles of MCRs can be applied to construct highly functionalized cyclobutane intermediates.
For example, a [2+2] cycloaddition reaction can be part of a multicomponent sequence. An in-situ generated ketene (B1206846) could react with an alkene to form a cyclobutanone, which can then be trapped by a third component. By carefully choosing the starting materials, it is conceivable to design an MCR that incorporates both a cyclobutane ring and a phenyl group, leading to a precursor that can be readily converted to this compound. The development of novel MCRs remains an active area of research, and future advancements may provide more direct and efficient routes to this target molecule.
Elucidating the Chemical Reactivity and Transformation Pathways of Cyclobutyl Phenyl Methanol
Mechanistic Studies of Substitution Reactions at the Carbinol Carbon
The substitution reactions at the carbinol carbon of cyclobutyl(phenyl)methanol are of significant mechanistic interest due to the presence of the cyclobutyl ring adjacent to the reactive center. This structural feature allows for the potential interplay between SN1 and SN2 pathways, as well as the possibility of carbocationic rearrangements involving the strained four-membered ring.
Detailed Investigations of SN1 vs. SN2 Pathways
The competition between SN1 and SN2 reaction mechanisms at a secondary benzylic carbon, such as in this compound, is influenced by several factors including the nature of the leaving group, the nucleophile, and the solvent.
In an SN1 reaction , the rate-determining step is the unimolecular dissociation of the leaving group to form a carbocation intermediate. For this compound, this would be the secondary benzylic carbocation stabilized by the phenyl group through resonance. The planar nature of the carbocation allows for the nucleophile to attack from either face, which would lead to a racemic mixture if the starting material were chiral.
In contrast, an SN2 reaction involves a single concerted step where the nucleophile attacks the carbon center from the backside of the leaving group, resulting in an inversion of stereochemistry. This pathway is sensitive to steric hindrance around the reaction center.
The phenyl group in this compound can stabilize the developing positive charge in an SN1 transition state, thus favoring this pathway. However, the secondary nature of the carbon also allows for the possibility of an SN2 reaction, especially with strong nucleophiles in polar aprotic solvents.
Analysis of Carbocationic Rearrangements Involving the Cyclobutyl Ring
A key feature of the SN1 reactions of cyclobutylcarbinyl systems is the propensity for carbocationic rearrangements. The formation of a carbocation adjacent to the cyclobutyl ring can trigger a ring-expansion rearrangement to a more stable cyclopentyl cation. This is driven by the relief of ring strain in the four-membered cyclobutane (B1203170) ring.
For this compound, the initially formed secondary benzylic carbocation could undergo a 1,2-alkyl shift, leading to the expansion of the cyclobutyl ring to a cyclopentyl ring. This rearranged carbocation would then be attacked by a nucleophile to give a cyclopentyl product. The extent of this rearrangement is highly dependent on the reaction conditions and the stability of the initially formed carbocation.
| Starting Material | Reaction Conditions | Products | Observations |
| This compound Derivative | Solvolysis in polar protic solvent | Mixture of unrearranged and ring-expanded products | The ratio of products depends on the solvent and temperature, indicating a carbocationic intermediate. |
This table is illustrative and represents the expected outcome based on general principles of carbocation chemistry, as specific experimental data for this exact compound was not found in the provided search results.
Probing Solvent Effects and Their Impact on Stereochemical Outcomes in Substitution Reactions
The choice of solvent plays a critical role in directing the course of substitution reactions of this compound.
Polar protic solvents (e.g., water, ethanol) are known to favor SN1 reactions. They can stabilize both the carbocation intermediate and the leaving group through hydrogen bonding. In such solvents, significant racemization would be expected if a chiral starting material is used, along with the potential for rearranged products.
Polar aprotic solvents (e.g., acetone, DMSO) are more conducive to SN2 reactions. These solvents can solvate the cation but not the anionic nucleophile, thus enhancing the nucleophilicity of the attacking species. In these conditions, inversion of stereochemistry would be the expected outcome.
The stereochemical outcome of the substitution reaction serves as a powerful probe for the operative mechanism. A high degree of inversion of configuration would be indicative of a dominant SN2 pathway, while significant racemization would point towards an SN1 mechanism with a discrete carbocation intermediate.
Oxidation and Reduction Chemistry of the Hydroxyl Group
The hydroxyl group of this compound can undergo both oxidation to form the corresponding ketone and reduction to the deoxygenated product.
Selective Oxidation Protocols to Corresponding Cyclobutyl Phenyl Ketones
The oxidation of the secondary alcohol, this compound, to cyclobutyl phenyl ketone is a common transformation in organic synthesis. Several reagents can be employed for this purpose, with the choice often depending on the desired selectivity and the tolerance of other functional groups in the molecule.
Pyridinium Chlorochromate (PCC): PCC is a mild oxidizing agent that is particularly useful for the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively. The reaction is typically carried out in an anhydrous solvent like dichloromethane (B109758) to prevent over-oxidation.
Swern Oxidation: This method utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, followed by the addition of a hindered base such as triethylamine. Swern oxidation is known for its mild reaction conditions and high yields, making it suitable for sensitive substrates.
| Oxidizing Agent | Typical Reaction Conditions | Product | Reported Yield |
| Pyridinium Chlorochromate (PCC) | CH2Cl2, room temperature | Cyclobutyl phenyl ketone | High |
| Swern Oxidation (DMSO, (COCl)2, Et3N) | CH2Cl2, -78 °C to room temperature | Cyclobutyl phenyl ketone | High |
Reductive Deoxygenation and Hydrogenation Strategies
The removal of the hydroxyl group from this compound can be achieved through reductive deoxygenation. A common method for this transformation is the Barton-McCombie deoxygenation . This two-step procedure involves the conversion of the alcohol to a thiocarbonyl derivative (e.g., a xanthate), which is then treated with a radical initiator (like AIBN) and a hydrogen atom donor (such as tributyltin hydride or a less toxic silane).
Alternatively, the corresponding cyclobutyl phenyl ketone, obtained from the oxidation of the alcohol, can be subjected to catalytic hydrogenation . This reaction typically employs a metal catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO2) under a hydrogen atmosphere. The ketone is reduced back to the alcohol, this compound. Under more forcing conditions, the phenyl ring can also be hydrogenated.
| Reaction | Reagents and Conditions | Product |
| Reductive Deoxygenation | 1. NaH, CS2, MeI; 2. Bu3SnH, AIBN, toluene, reflux | Cyclobutylphenylmethane |
| Catalytic Hydrogenation of Ketone | H2, Pd/C, Ethanol, room temperature | This compound |
This table outlines common strategies for the reduction of the hydroxyl group and the corresponding ketone. Specific experimental details for this compound were not found in the search results.
Derivatization Reactions of the Hydroxyl Functionality
The hydroxyl group of this compound is a versatile functional handle that allows for a variety of chemical transformations. As a secondary benzylic alcohol, its reactivity is influenced by both the steric bulk of the adjacent cyclobutyl and phenyl groups and the electronic stabilization of potential cationic intermediates by the phenyl ring.
Etherification Reactions and Their Mechanistic Implications
Etherification of this compound can be accomplished through several standard methods, with the reaction mechanism being highly dependent on the chosen conditions.
Williamson Ether Synthesis: This classical method involves the deprotonation of the alcohol to form an alkoxide, followed by a nucleophilic substitution reaction with an alkyl halide. lumenlearning.comwikipedia.org Given that this compound is a secondary alcohol, the reaction proceeds via an SN2 mechanism. wikipedia.org A strong base, such as sodium hydride (NaH), is used to form the sodium cyclobutyl(phenyl)methoxide. This alkoxide then acts as a nucleophile, attacking a primary alkyl halide (e.g., iodomethane (B122720) or iodoethane) to yield the corresponding ether. jk-sci.com The use of primary alkyl halides is crucial to minimize competing E2 elimination reactions, which can become significant with more sterically hindered halides. wikipedia.orgjk-sci.com
Mechanistic Implications: The SN2 pathway involves a backside attack on the alkyl halide by the alkoxide. The stereochemistry at the alcohol center is retained, while inversion of configuration would occur at the carbon of the alkyl halide. The reaction rate can be influenced by the steric hindrance around the hydroxyl group, but the formation of the highly reactive alkoxide intermediate generally ensures good yields with unhindered alkylating agents.
Acid-Catalyzed Etherification: In the presence of a strong acid catalyst (e.g., H₂SO₄ or TsOH), this compound can react with another alcohol to form an ether. masterorganicchemistry.com This reaction is particularly relevant for the synthesis of symmetrical ethers or when using the second alcohol as the solvent. The mechanism for secondary benzylic alcohols typically proceeds through an SN1 pathway. masterorganicchemistry.comnih.gov
Mechanistic Implications: The reaction is initiated by the protonation of the hydroxyl group, converting it into a good leaving group (H₂O). Subsequent departure of water generates a secondary benzylic carbocation. This carbocation is resonance-stabilized by the adjacent phenyl ring, which facilitates its formation. A molecule of a second alcohol then acts as a nucleophile, attacking the carbocation. A final deprotonation step yields the ether product. The SN1 nature of this reaction means that if the carbinol carbon were a stereocenter, racemization would be expected.
| Etherification Method | Reagents | Typical Mechanism | Key Considerations |
| Williamson Ether Synthesis | 1. Strong Base (e.g., NaH)2. Primary Alkyl Halide (e.g., CH₃I) | SN2 | Minimizes rearrangement; requires anhydrous conditions; sensitive to steric hindrance on the alkyl halide. wikipedia.orgjk-sci.com |
| Acid-Catalyzed Dehydration | Strong Acid (e.g., H₂SO₄), Excess Alcohol | SN1 | Carbocation intermediate is stabilized by the phenyl group; risk of elimination side-reactions and carbocation rearrangement. masterorganicchemistry.com |
| Alkoxyhydrosilane-Mediated | (EtO)₂MeSiH | SN1-like | Involves formation of a carbocation intermediate derived from the benzyl (B1604629) alcohol, which is then attacked by an aliphatic alcohol. rsc.org |
Esterification and Transesterification Processes
Ester derivatives of this compound are readily prepared using standard esterification protocols. The choice of method depends on the sensitivity of the substrates and the desired reaction conditions.
Fischer Esterification: This is an equilibrium-controlled, acid-catalyzed reaction between this compound and a carboxylic acid. organic-chemistry.orgathabascau.ca The reaction is typically performed by heating the alcohol and carboxylic acid in the presence of a catalytic amount of a strong acid, such as sulfuric acid. operachem.com To drive the equilibrium toward the product, either the alcohol is used in large excess or the water formed during the reaction is removed, for example, by azeotropic distillation with a Dean-Stark apparatus. operachem.compatsnap.com
Mechanism: The mechanism involves protonation of the carbonyl oxygen of the carboxylic acid, which activates it toward nucleophilic attack by the hydroxyl group of this compound. masterorganicchemistry.com This is followed by proton transfer and the elimination of water to form the ester. All steps are reversible. masterorganicchemistry.com
Steglich Esterification: For substrates that are sensitive to the harsh conditions of Fischer esterification, the Steglich method provides a mild alternative that can be performed at room temperature. wikipedia.orgorganic-chemistry.org This reaction uses a carbodiimide, typically dicyclohexylcarbodiimide (B1669883) (DCC), as a coupling agent to activate the carboxylic acid, and a nucleophilic catalyst, 4-dimethylaminopyridine (B28879) (DMAP). synarchive.comrsc.org
Mechanism: The carboxylic acid adds to DCC to form a highly reactive O-acylisourea intermediate. organic-chemistry.org DMAP, being a stronger nucleophile than the alcohol, then reacts with this intermediate to form a reactive acyl-pyridinium species. organic-chemistry.orgrsc.org This "active ester" is then readily attacked by this compound to furnish the final ester product, regenerating the DMAP catalyst. The byproduct, dicyclohexylurea (DCU), is a solid that can often be removed by filtration. wikipedia.org
Transesterification: This process involves the conversion of one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. wikipedia.org For example, this compound can be reacted with a simple ester like methyl acetate, typically with acid catalysis, to form cyclobutyl(phenyl)methyl acetate. The equilibrium is driven by using a large excess of this compound or by removing the lower-boiling alcohol (methanol in this case) as it is formed. researchgate.net
Mechanism: Under acidic conditions, the carbonyl oxygen of the starting ester is protonated, followed by nucleophilic attack from this compound to form a tetrahedral intermediate. wikipedia.org Under basic conditions, a catalytic amount of a strong base (e.g., sodium methoxide) deprotonates the alcohol, forming a nucleophilic alkoxide which then attacks the carbonyl carbon of the ester. youtube.com
| Process | Typical Reagents | Conditions | Advantages/Disadvantages |
| Fischer Esterification | Carboxylic Acid, H₂SO₄ (cat.) | Heat, often with water removal | Reversible; requires harsh conditions; best for simple, robust substrates. organic-chemistry.org |
| Steglich Esterification | Carboxylic Acid, DCC, DMAP (cat.) | Room Temperature | Mild conditions; suitable for sensitive substrates and sterically hindered alcohols. wikipedia.orgjove.com |
| Transesterification | Ester, Acid or Base (cat.) | Heat | Equilibrium process; useful for converting between different types of esters. wikipedia.org |
Formation of Other Carbon-Heteroatom Bonds (e.g., Halogenation, Amination)
The hydroxyl group can be replaced by other heteroatoms, such as halogens or nitrogen, through substitution reactions or multi-step sequences.
Halogenation: The conversion of this compound to the corresponding halides can be achieved with standard halogenating agents. For instance, reaction with thionyl chloride (SOCl₂) in the presence of pyridine (B92270) or neat provides cyclobutyl(phenyl)methyl chloride. The reaction likely proceeds through an SNi (internal nucleophilic substitution) mechanism, often with retention of configuration, though SN1 or SN2 pathways can compete depending on the conditions. Similarly, phosphorus tribromide (PBr₃) can be used to synthesize cyclobutyl(phenyl)methyl bromide, typically via an SN2 mechanism, which would result in inversion of stereochemistry.
Amination: The synthesis of amines from this compound can be approached through several modern catalytic methods.
Direct Reductive Amination: This is a two-step, one-pot process. First, the alcohol is oxidized to the corresponding ketone, cyclobutyl phenyl ketone. This can be done in situ, followed by the addition of an amine (e.g., ammonia (B1221849) for a primary amine, or a primary amine for a secondary amine) to form an imine intermediate. The imine is then reduced in the same pot using a reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) to yield the final amine product. masterorganicchemistry.comwikipedia.orgorganic-chemistry.org
Direct Amination via Borrowing Hydrogen: This more atom-economical method involves reacting the alcohol directly with an amine in the presence of a transition metal catalyst (e.g., based on iron, iridium, or ruthenium). acs.orgresearchgate.net The mechanism involves the catalyst temporarily "borrowing" hydrogen from the alcohol to form the ketone in situ, which then forms an imine with the amine. The catalyst then returns the hydrogen to the imine, reducing it to the final amine product and regenerating the catalyst. This process avoids the need for stoichiometric oxidizing and reducing agents. researchgate.nettandfonline.com
Transformations Involving the Cyclobutyl Ring System
The inherent strain energy of the cyclobutane ring (approximately 26-27 kcal/mol) makes it susceptible to reactions that lead to more stable systems. masterorganicchemistry.com In this compound, the presence of the hydroxyl group provides a reactive site that can initiate transformations of the four-membered ring.
Mechanistic Investigations of Ring Expansion and Contraction Methodologies
Under acidic conditions, the hydroxyl group of this compound can be protonated and eliminated as water, generating a secondary benzylic carbocation. This carbocation is not static and is prone to skeletal rearrangements, primarily driven by the relief of ring strain.
Ring Expansion: The most common rearrangement for a cyclobutylcarbinyl cation is a ring expansion to a cyclopentyl system. stackexchange.com This process is highly favorable as it relieves the significant angle and torsional strain of the four-membered ring and often leads to a more stable carbocation. stackexchange.com The mechanism involves a 1,2-alkyl shift, where one of the C-C bonds of the cyclobutane ring migrates to the adjacent cationic center. In the case of the cation derived from this compound, this would lead to a 2-phenylcyclopentyl cation. This rearrangement is a key feature in the solvolysis and acid-catalyzed dehydration reactions of such alcohols. Computational studies have explored the existence of nonclassical, σ-delocalized carbocation intermediates in these transformations. stackexchange.com
Ring Contraction: While less common for cyclobutylcarbinyl systems compared to ring expansion, ring contraction is a known process for cyclobutyl cations themselves. A cyclobutyl cation can rearrange to a cyclopropylcarbinyl cation. stackexchange.com However, for the carbocation derived from this compound, the expansion to a five-membered ring is generally the dominant pathway due to the greater relief of strain.
| Initial Species | Rearrangement | Product Species | Driving Force |
| Cyclobutyl(phenyl)methyl Cation | Ring Expansion (1,2-Alkyl Shift) | 2-Phenylcyclopentyl Cation | Relief of ring strain, formation of a more stable ring system. stackexchange.com |
| Cyclobutyl Cation | Ring Contraction | Cyclopropylcarbinyl Cation | Resonance stabilization in the cyclopropylcarbinyl system. |
Strain-Release Reactions and Their Synthetic Applications
The potential energy stored in the cyclobutane ring can be harnessed as a driving force for chemical reactions, a concept known as strain-release. nih.gov These reactions allow for the conversion of relatively simple cyclobutane precursors into more complex acyclic or larger cyclic structures. researchgate.netresearchgate.net
The transformations initiated by the formation of a carbocation adjacent to the ring, as discussed above, are prime examples of strain-release-driven reactions. The ring expansion to a cyclopentane (B165970) derivative is a powerful synthetic tool for building five-membered rings, which are common motifs in natural products and pharmaceuticals.
Other synthetic applications of cyclobutanes often involve leveraging their unique reactivity:
Thermal and Photochemical Reactions: Cyclobutanes can undergo thermally or photochemically induced ring-opening reactions to form 1,4-dienes.
Transition-Metal Catalyzed C-C Bond Activation: Transition metals can insert into the strained C-C bonds of the cyclobutane ring, leading to metallacyclic intermediates that can be trapped or undergo further reactions, such as reductive elimination or β-hydride elimination, to form a variety of products.
Building Blocks in Medicinal Chemistry: The cyclobutane motif itself is increasingly used as a bioisostere for other groups (like phenyl rings or alkenes) in drug design. nih.gov Its rigid, three-dimensional structure can be used to hold pharmacophoric elements in a specific orientation, improving binding to biological targets. nih.gov The strain-release reactivity can also be exploited in the synthesis of complex drug candidates. researchgate.net
Photochemical and Thermal Dimerization Pathways of Precursors Leading to Cyclobutane Derivatives
The synthesis of cyclobutane rings, a core structural motif in numerous natural products and pharmaceutical compounds, is frequently accomplished through the [2+2] cycloaddition of two alkene precursors. kib.ac.cnacs.org This transformation can be initiated through either photochemical or thermal means, each following distinct mechanistic pathways to achieve the formation of the four-membered carbocycle. The choice between a photochemical or thermal route depends largely on the electronic properties of the precursor alkenes and the constraints of orbital symmetry rules. nih.govpearson.com
Photochemical Dimerization Pathways
Photochemical [2+2] cycloaddition is a powerful and widely used method for constructing cyclobutane rings from olefin precursors. acs.org The reaction is initiated by the absorption of ultraviolet (UV) or visible light, which excites one of the alkene molecules to an electronically excited state, thereby circumventing the thermal symmetry barriers that often forbid [2+2] cycloadditions. pearson.comacs.org Historically, the earliest described [2+2] photocycloadditions were dimerization reactions where two identical olefin units combine. acs.org
The mechanism can proceed through several pathways:
Direct Excitation: In this pathway, one of the alkene molecules directly absorbs a photon, promoting an electron from its highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). This excited state can then react with a ground-state alkene molecule to form the cyclobutane ring, often through a diradical intermediate. nih.gov
Photosensitization (Triplet Energy Transfer): A photosensitizer with a high triplet energy is excited by light and then transfers its energy to an alkene molecule. This generates the triplet state of the alkene, which is typically longer-lived than the singlet state and can efficiently react with a second ground-state alkene. This process often proceeds through a 1,4-diradical intermediate, which subsequently undergoes ring closure to yield the cyclobutane product. nih.gov For example, the dimerization of styrenes can be catalyzed by organophotocatalysts like 4CzIPN, which facilitates energy transfer to form the excited state of the styrene (B11656) that leads to dimerization. nih.gov
Radical Cation-Initiated Cycloaddition: This pathway is particularly effective for electron-rich alkenes, such as styrenes and vinyl carbazoles. researchgate.net A photocatalyst, upon excitation by visible light, oxidizes the alkene to form a radical cation. researchgate.netnih.gov This highly reactive intermediate then attacks a neutral alkene molecule to form a dimeric radical cation, which cyclizes to the cyclobutane ring before being reduced back to a neutral product, regenerating the photocatalyst in the process. researchgate.net This method has been successfully applied to the synthesis of various cyclobutane dimers, with improved yields and significantly reduced reaction times achieved by merging organophotoredox catalysis with continuous flow technology. researchgate.netresearchgate.netchemrxiv.org
The dimerization of various substituted styrenes showcases the versatility of photochemical methods. Both electron-rich and electron-deficient styrenes can be dimerized to their corresponding cyclobutane derivatives using appropriate photocatalytic systems. nih.govresearchgate.net
| Precursor | Catalyst/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Styrene | 4CzIPN, Blue LED | 1,2-diphenylcyclobutane | 83 | nih.gov |
| 4-Fluorostyrene | 4CzIPN, Blue LED | 1,2-bis(4-fluorophenyl)cyclobutane | 85 | nih.gov |
| 4-Chlorostyrene | 4CzIPN, Blue LED | 1,2-bis(4-chlorophenyl)cyclobutane | 81 | nih.gov |
| 4-Bromostyrene | 4CzIPN, Blue LED | 1,2-bis(4-bromophenyl)cyclobutane | 63 | nih.gov |
| 4-(Trifluoromethyl)styrene | 4CzIPN, Blue LED | 1,2-bis(4-(trifluoromethyl)phenyl)cyclobutane | 54 | nih.gov |
| 9-Vinylcarbazole | Organophotoredox catalyst, Blue LED, Continuous Flow | 1,2-trans-dicarbazylcyclobutane | Higher yields than batch | researchgate.netresearchgate.net |
Thermal Dimerization Pathways
According to the Woodward-Hoffmann rules, the concerted suprafacial-suprafacial [2+2] cycloaddition of two simple alkenes is symmetry-forbidden under thermal conditions. nih.gov However, thermal pathways to cyclobutanes are possible through mechanisms that are not concerted or involve specific, highly reactive precursors that circumvent these orbital symmetry constraints. researchgate.netnih.gov
Key thermal pathways include:
Stepwise Diradical or Dipolar Mechanisms: Heating certain alkenes can lead to the formation of a 1,4-diradical or a 1,4-dipolar (zwitterionic) intermediate. These intermediates are not subject to the same symmetry rules as concerted reactions and can subsequently undergo ring closure to form the cyclobutane ring. The mechanism is often dependent on the substituents of the alkene. For instance, the cycloaddition between sulfonyl allenes and benzyl vinyl ether likely proceeds through a dipolar mechanism. ru.nl
Cycloaddition of Activated Alkenes: The thermal [2+2] cycloaddition is often feasible when at least one of the reacting partners is an activated alkene, such as a ketene (B1206846), allene (B1206475), or keteniminium ion. kib.ac.cnnih.gov These substrates can react with other alkenes under thermal conditions to form cyclobutane derivatives. For example, a practical, one-step approach to borylated cyclobutanes involves the thermal [2+2] cycloaddition of in situ-generated keteniminium salts with vinyl boronates. nih.gov This method avoids the need for photochemical apparatus and provides access to functionalized cyclobutanes. nih.gov
Symmetry-Allowed [π2s + π2a] Cycloaddition: While the suprafacial-suprafacial approach is forbidden, a suprafacial-antarafacial approach is thermally allowed. This geometry can be achieved in specific systems, such as the polymerization of 1,4-cyclohexadiene (B1204751) under pressure to form cyclobutane-linked nanothreads. nih.govchemrxiv.org
The thermal approach, while historically less developed for simple alkenes compared to its photochemical counterpart, provides a valuable alternative, especially when dealing with precursors that are amenable to forming stepwise intermediates or are sufficiently activated. nih.gov
| Precursors | Conditions | Key Intermediate | Product Type | Reference |
|---|---|---|---|---|
| Amide of carboxylic acid + Vinyl boronate | Heat | Keteniminium salt | Borylated cyclobutane | nih.gov |
| Arenesulfonyl allene + Benzyl vinyl ether | High pressure (15 kbar), 50°C | Dipolar intermediate | Substituted cyclobutane | ru.nl |
| 1,4-Cyclohexadiene | High pressure | Symmetry-allowed transition state | Polymeric cyclobutane-linked nanothreads | nih.govchemrxiv.org |
| Alkene + Ketene | Heat, 15 days | Not specified | Substituted cyclobutane | nih.gov |
Advanced Spectroscopic and Structural Characterization of Cyclobutyl Phenyl Methanol
Vibrational Spectroscopy: Infrared (IR) and Raman Analysis
Vibrational spectroscopy probes the molecular vibrations of a compound. Infrared (IR) and Raman spectroscopy are complementary techniques that provide a characteristic "fingerprint" of the molecule, allowing for the identification of functional groups and offering insights into molecular structure and conformation.
The IR and Raman spectra of cyclobutyl(phenyl)methanol are dominated by vibrations characteristic of its constituent functional groups. The position, intensity, and shape of these vibrational bands can confirm the molecular structure.
O-H Stretch: A strong, broad absorption in the IR spectrum between 3600 and 3200 cm⁻¹ is a definitive indicator of the hydroxyl group, with the broadening resulting from hydrogen bonding.
C-H Stretches: Aromatic C-H stretching vibrations typically appear as a group of weaker bands above 3000 cm⁻¹, while aliphatic C-H stretches from the cyclobutyl ring appear as stronger bands below 3000 cm⁻¹.
C=C Stretches: Aromatic ring stretching gives rise to a series of characteristic sharp bands of variable intensity in the 1610-1450 cm⁻¹ region.
C-O Stretch: The stretching vibration of the carbinol C-O bond results in a strong band in the IR spectrum, typically in the 1200-1000 cm⁻¹ region.
The complementarity of IR and Raman is particularly useful; for example, the symmetric "ring breathing" vibration of the phenyl ring is often weak in the IR spectrum but gives a very strong, sharp signal in the Raman spectrum around 1000 cm⁻¹. researchgate.net
Table 2: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |
|---|---|---|---|
| O-H stretch (H-bonded) | 3600 - 3200 | Strong, Broad | Weak |
| Aromatic C-H stretch | 3100 - 3000 | Medium | Medium |
| Aliphatic C-H stretch | 3000 - 2850 | Strong | Strong |
| Aromatic C=C stretch | 1610 - 1450 | Medium to Weak | Medium to Strong |
| CH₂ bend (scissoring) | ~1465 | Medium | Medium |
| C-O stretch | 1200 - 1000 | Strong | Weak |
| Aromatic Ring Breathing | ~1000 | Weak | Strong, Sharp |
| Ring Puckering | < 400 | Medium | Medium |
The far-infrared and low-frequency Raman regions of the spectrum (typically below 400 cm⁻¹) are where low-energy skeletal vibrations occur. For this compound, the most significant of these is the ring-puckering vibration of the four-membered ring. aip.org This large-amplitude motion is highly anharmonic.
The analysis of this low-frequency region can reveal a series of transitions corresponding to the puckering mode. By fitting these observed transition frequencies to a quantum mechanical model with a specific potential energy function (e.g., V(x) = ax⁴ + bx²), it is possible to quantitatively describe the conformational energy surface of the ring. This analysis yields crucial parameters such as the equilibrium puckering angle and the height of the energy barrier to the planar transition state, providing a more detailed picture of the ring's structure and dynamics than is available from other methods. nih.gov
Mass Spectrometry (MS) for Molecular Structure Confirmation and Fragmentation Studies
Mass spectrometry is an indispensable analytical technique for the structural elucidation of organic compounds. In the case of this compound, MS provides definitive confirmation of its molecular weight and offers profound insights into its structural integrity through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry (HRMS) is a critical tool for unambiguously determining the molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with extremely high precision. libretexts.orgresearchgate.net Unlike low-resolution mass spectrometry, which provides a nominal mass, HRMS can measure mass to several decimal places. This precision is possible because the exact mass of an atom is not an integer value (except for carbon-12), and HRMS can distinguish between different molecular formulas that might share the same nominal mass. libretexts.org
For this compound, the molecular formula is C₁₁H₁₄O. Using the exact masses of the most abundant isotopes (¹²C = 12.000000 Da, ¹H = 1.007825 Da, ¹⁶O = 15.994915 Da), the theoretical monoisotopic mass can be calculated with high precision.
Calculation of Exact Mass:
(11 × 12.000000) + (14 × 1.007825) + (1 × 15.994915) = 162.104465 Da
An experimental measurement of the molecular ion peak using an HRMS instrument, such as a Time-of-Flight (TOF) or Orbitrap analyzer, that yields a value matching or very close to this theoretical mass (typically within a few parts per million, ppm) serves as definitive evidence for the molecular formula C₁₁H₁₄O. acs.org This high level of accuracy eliminates other potential formulas that might have the same nominal mass of 162.
| Molecular Formula | Nominal Mass (Da) | Theoretical Exact Mass (Da) | Typical HRMS Accuracy |
|---|---|---|---|
| C₁₁H₁₄O | 162 | 162.104465 | < 5 ppm |
Elucidation of Fragmentation Pathways and Their Mechanistic Interpretations
Electron Ionization (EI) mass spectrometry induces the fragmentation of the molecular ion (M⁺•). The resulting fragmentation pattern is a molecular fingerprint that provides valuable structural information. For secondary benzylic alcohols like this compound, the molecular ion peak (m/z = 162) may be of low intensity due to the molecule's propensity to fragment. libretexts.org The fragmentation is dictated by the stability of the resulting carbocations and neutral losses.
Key predicted fragmentation pathways include:
Alpha-Cleavage (α-Cleavage): This is a common fragmentation pathway for alcohols, involving the cleavage of a C-C bond adjacent to the oxygen-bearing carbon. libretexts.org For this compound, this can occur in two ways:
Loss of the cyclobutyl radical (•C₄H₇) to form a resonance-stabilized oxonium ion at m/z = 107 . This is often a prominent peak.
Loss of the phenyl radical (•C₆H₅) to form an ion at m/z = 85 .
Dehydration (Loss of H₂O): Alcohols frequently undergo the elimination of a water molecule, resulting in a peak at [M-18]⁺•. youtube.com For this compound, this would correspond to a peak at m/z = 144 .
Benzylic Cleavage and Rearrangement: The presence of the phenyl group leads to characteristic fragments. The ion at m/z = 107 can lose carbon monoxide (CO) to form the highly stable tropylium (B1234903) cation at m/z = 79 , which subsequently can lose acetylene (B1199291) (C₂H₂) to yield an ion at m/z = 53 . The phenyl cation itself may be observed at m/z = 77 . researchgate.net
Cyclobutyl Ring Fragmentation: The cyclobutyl group can undergo fragmentation, primarily through the loss of ethene (C₂H₄), leading to characteristic ions. For example, the ion at m/z = 85 could lose ethene to produce a fragment at m/z = 57 .
| m/z | Proposed Fragment Ion | Origin / Mechanism |
|---|---|---|
| 162 | [C₁₁H₁₄O]⁺• | Molecular Ion (M⁺•) |
| 144 | [C₁₁H₁₂]⁺• | Dehydration ([M-H₂O]⁺•) |
| 107 | [C₇H₇O]⁺ | α-Cleavage (Loss of •C₄H₇) |
| 91 | [C₇H₇]⁺ | Tropylium ion (from benzylic cleavage) |
| 85 | [C₅H₉O]⁺ | α-Cleavage (Loss of •C₆H₅) |
| 77 | [C₆H₅]⁺ | Phenyl cation |
| 57 | [C₄H₉]⁺ / [C₃H₅O]⁺ | Cyclobutyl cation or fragment from ring opening |
X-ray Crystallography for Absolute Configuration and Solid-State Structural Analysis
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid. For a chiral molecule like this compound, this technique can unambiguously establish its absolute configuration (the specific spatial arrangement of its substituents, i.e., R or S), provided that a suitable single crystal of an enantiomerically pure sample can be grown. purechemistry.orgspringernature.com
The process involves irradiating a single crystal with an X-ray beam. The resulting diffraction pattern is analyzed to generate an electron density map, from which a model of the molecular structure is built. ed.ac.uk To determine the absolute configuration, anomalous dispersion effects are utilized. When the X-ray wavelength is near the absorption edge of an atom in the crystal, subtle differences in the diffraction pattern can be used to distinguish between the true structure and its mirror image (enantiomer). sci-hub.se The Flack parameter is a key value refined during the structure solution that indicates whether the correct enantiomer has been modeled; a value close to 0 confirms the correct absolute structure, while a value near 1 suggests the inverted structure is correct.
While no public crystal structure data for this compound is currently available, a crystallographic study would provide precise data on:
Bond lengths and angles: Confirming the geometry of the phenyl and cyclobutyl rings and the methanol (B129727) moiety.
Conformation: Revealing the preferred orientation of the phenyl and cyclobutyl groups relative to each other in the solid state.
Intermolecular interactions: Identifying hydrogen bonding (via the hydroxyl group) and other non-covalent interactions that dictate the crystal packing.
This solid-state structural information is invaluable for understanding the molecule's physical properties and for computational modeling studies.
Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism - ECD) for Stereochemical Assignment and Conformational Analysis
Electronic Circular Dichroism (ECD) is a spectroscopic technique that measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. benthamopenarchives.com This technique is particularly powerful for assigning the absolute configuration and studying the solution-state conformations of chiral compounds containing chromophores, such as the phenyl group in this compound. nih.gov
An ECD spectrum plots the difference in molar absorptivity (Δε) against wavelength. The resulting positive or negative bands, known as Cotton effects, are unique to a specific enantiomer; its mirror image will produce an ECD spectrum that is a mirror image of the first. chiralabsxl.com
For a molecule like this compound, the absolute configuration cannot be determined from the experimental ECD spectrum alone. The modern approach involves a synergistic combination of experimental measurement and quantum-mechanical calculations. nih.gov The general workflow is as follows:
Conformational Search: Computational methods are used to identify all stable, low-energy conformers of the molecule. The relative orientation of the phenyl and cyclobutyl groups will significantly influence the ECD spectrum.
ECD Calculation: Time-dependent density functional theory (TD-DFT) is used to calculate the theoretical ECD spectrum for each stable conformer of a chosen enantiomer (e.g., the R-enantiomer).
Boltzmann Averaging: The calculated spectra of the individual conformers are averaged based on their predicted relative populations (according to the Boltzmann distribution) to generate a final theoretical spectrum.
Comparison: The theoretical spectrum is compared to the experimental ECD spectrum. A good match between the experimental spectrum and the calculated spectrum for the R-enantiomer allows for the unambiguous assignment of the R configuration to the sample. If the experimental spectrum is the mirror image of the calculated one, the sample is assigned the S configuration.
This powerful combination of experiment and theory makes ECD a vital, non-destructive tool for the stereochemical and conformational analysis of this compound in solution.
Computational and Theoretical Investigations of Cyclobutyl Phenyl Methanol
Quantum Chemical Calculations
Quantum chemical calculations are a cornerstone of modern chemistry, providing deep insights into molecular structure and properties. However, for cyclobutyl(phenyl)methanol, these powerful tools have not yet been applied.
Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a widely used computational method for predicting the geometric and electronic properties of molecules. A DFT study on this compound would typically involve optimizing the molecule's geometry to find its most stable three-dimensional structure. This would provide precise data on bond lengths, bond angles, and dihedral angles.
Table 1: Hypothetical DFT-Calculated Geometrical Parameters for this compound. (Note: This table is illustrative as no published data exists. Actual values would be determined by DFT calculations.)
| Parameter | Value |
| C(alpha)-C(phenyl) Bond Length (Å) | Data not available |
| C(alpha)-C(cyclobutyl) Bond Length (Å) | Data not available |
| C(alpha)-O Bond Length (Å) | Data not available |
| O-H Bond Length (Å) | Data not available |
| C-C-C Angle in Cyclobutyl Ring (°) | Data not available |
| Dihedral Angle (Phenyl-C(alpha)-C(cyclobutyl)-C) (°) | Data not available |
Furthermore, DFT calculations would elucidate the electronic structure, including the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential. This information is crucial for understanding the molecule's reactivity.
High-Level Ab Initio Methods for Accurate Energetics and Electronic Properties
For more precise energy calculations, high-level ab initio methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory would be employed. These methods, while computationally more demanding, provide benchmark-quality data on the molecule's stability, heats of formation, and electronic properties, serving as a reference for less computationally expensive methods.
Conformational Analysis and Potential Energy Surfaces (PES) of Rotamers and Invertomers
The flexibility of this compound arises from the rotation around single bonds and the puckering of the cyclobutyl ring. A thorough conformational analysis would involve mapping the potential energy surface (PES) by systematically changing key dihedral angles. This would identify the various stable conformers (rotamers and invertomers) and the energy barriers between them. Understanding the relative energies of these conformers is essential as they can significantly influence the molecule's physical and chemical properties.
Mechanistic Modeling and Transition State Characterization
Computational modeling is a powerful tool for investigating reaction mechanisms at a molecular level. For this compound, this could involve studying reactions such as dehydration or oxidation.
Reaction Pathway Elucidation and Determination of Activation Energy Barriers
By mapping the reaction pathways, computational chemists can identify the transition states that connect reactants, intermediates, and products. The calculation of activation energy barriers provides quantitative information about the feasibility and rate of a reaction. This would be particularly insightful for understanding the reactivity of the hydroxyl group and the potential for rearrangements involving the cyclobutyl and phenyl groups.
Computational Assessment of Carbocation Stability and Rearrangement Energetics
Reactions of alcohols often proceed through carbocation intermediates. Computational studies could assess the stability of the cyclobutyl(phenyl)methyl carbocation that would form upon protonation of the hydroxyl group and subsequent loss of water. Furthermore, the energetics of potential carbocation rearrangements, such as ring expansion of the cyclobutyl group, could be calculated to predict the likelihood of such transformations.
Table 2: Hypothetical Calculated Energies for Carbocation Rearrangement. (Note: This table is illustrative as no published data exists. Values would be determined by computational assessment.)
| Species | Relative Energy (kcal/mol) |
| Cyclobutyl(phenyl)methyl Carbocation | Data not available |
| Transition State for Rearrangement | Data not available |
| Rearranged Carbocation | Data not available |
Computational Insights into Enantioselectivity and Diastereoselectivity
Computational chemistry provides powerful tools for understanding the origins of stereoselectivity in chemical reactions. For chiral molecules such as this compound, theoretical methods, particularly Density Functional Theory (DFT), are employed to investigate the mechanisms that favor the formation of one stereoisomer over another. These studies typically focus on the transition states of stereodetermining steps, as the energy difference between diastereomeric transition states dictates the enantiomeric or diastereomeric excess of the product.
By modeling the reaction pathways, researchers can calculate the activation energies for the formation of different stereoisomers. For instance, in the asymmetric reduction of a prochiral ketone precursor, cyclobutyl phenyl ketone, to form this compound, computational models can elucidate the interactions between the substrate, the reducing agent, and a chiral catalyst. These models help identify the key non-covalent interactions, such as hydrogen bonds or steric repulsions, that stabilize one transition state over others, thus explaining the observed enantioselectivity researchgate.net.
Interaction Region Indicator (IRI) analysis can be applied to the calculated diastereomeric transition states to visualize and quantify the non-covalent interactions that govern stereochemical outcomes researchgate.net. This approach provides a deeper understanding of how catalyst structure and reaction conditions can be tuned to enhance selectivity. DFT calculations have proven instrumental in predicting the stereochemical outcome of reactions, offering insights that can guide the rational design of more efficient and selective synthetic methods researchgate.net.
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are a cornerstone of computational chemistry for exploring the influence of the solvent environment on the behavior of molecules. pitt.edu For this compound, MD simulations can model how different solvents affect its conformational preferences and reactivity. These simulations treat solvent molecules explicitly, providing a dynamic and realistic representation of the solute-solvent interactions that are often inadequately described by simpler implicit solvent models. pitt.edu
The choice of computational protocol, including the density functional and the use of hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods, is critical for accurately modeling systems like methanol (B129727) in solution. pitt.edunih.gov Simulations can reveal the structure of the solvation shell around this compound, showing, for example, how polar protic solvents like methanol or water form hydrogen bonds with the hydroxyl group, while nonpolar solvents interact primarily through weaker van der Waals forces with the phenyl and cyclobutyl groups. researchgate.netpcbiochemres.compcbiochemres.com
By tracking the molecule's structure over time, MD simulations can identify the most stable conformers in a given solvent and the energy barriers for conformational changes. This information is crucial for understanding how the solvent can influence a reaction's outcome by stabilizing specific reactant conformations or transition states. Ultrafast dynamics of solvents like methanol have been investigated through both experiments and MD simulations, revealing complex solvation responses that can impact reaction kinetics. researchgate.netresearchgate.net
The self-association of alcohol molecules into aggregates like dimers, trimers, and larger clusters is driven by a network of intermolecular interactions. In this compound, the primary interaction is hydrogen bonding involving the hydroxyl group. However, London dispersion forces, particularly from the phenyl and cyclobutyl rings, also play a significant role in the aggregation process. acs.orgresearchgate.net
Computational methods can be used to study these phenomena in detail. Quantum chemical calculations can determine the binding energies and geometries of small clusters, identifying the most stable arrangements. acs.orgresearchgate.net For larger systems, MD simulations can predict the propensity of molecules to self-associate in solution and characterize the structure and dynamics of the resulting aggregates. nih.gov These simulations can elucidate how factors like solvent polarity and molecular structure influence aggregation behavior. nih.govnih.govscispace.com
The interplay between hydrogen bonding and dispersion forces is complex. In some cases, optimizing dispersion interactions might lead to a less favorable hydrogen bond geometry, and vice versa. acs.orgresearchgate.net Computational studies on related molecules like benzyl (B1604629) alcohol and cyclohexylmethanol have shown that dispersion-corrected DFT methods, such as B3LYP-D3, provide a reliable tool for modeling the vibrational spectra and cohesive energies of systems where both hydrogen bonds and dispersion forces are important. acs.org Such studies provide a framework for understanding the non-covalent forces that govern the intermolecular interactions and potential aggregation of this compound. nih.govresearchgate.netresearchgate.net
Spectroscopic Property Prediction and Validation
Theoretical calculations of Nuclear Magnetic Resonance (NMR) parameters have become an indispensable tool for structure elucidation. The Gauge-Independent Atomic Orbital (GIAO) method is the most common approach for calculating NMR shielding tensors. nih.gov When combined with DFT, the GIAO method allows for the accurate prediction of ¹H and ¹³C chemical shifts. nih.govnih.gov
The accuracy of these predictions depends on the choice of the functional and basis set. nih.govunifr.ch For example, studies have shown that functionals like WP04 and B3LYP, when paired with modest basis sets such as 6-31G** or cc-pVDZ, can predict ¹H chemical shifts with an average deviation of about 0.12 ppm when results are scaled. unifr.ch The inclusion of solvent effects, often through a Polarizable Continuum Model (PCM), can significantly improve the accuracy of the calculated shifts, particularly for protons involved in hydrogen bonding. nih.govunifr.ch
By comparing the calculated chemical shifts for different possible isomers or conformers with experimental data, the correct structure can be confidently assigned. This synergy between computational prediction and experimental measurement is a powerful strategy in modern chemical analysis.
Table 1: Illustrative Comparison of Hypothetical Experimental and GIAO-Calculated NMR Chemical Shifts (δ, ppm) for this compound. This table demonstrates the typical format for comparing theoretical and experimental data. The calculated values are hypothetical examples based on methodologies described in the literature. nih.govunifr.chresearchgate.netresearchgate.net
| Atom | Hypothetical Experimental Shift (ppm) | Hypothetical Calculated Shift (ppm) | Difference (ppm) |
| ¹H NMR | |||
| OH | 2.15 | 2.25 | 0.10 |
| CH (methine) | 4.50 | 4.62 | 0.12 |
| Phenyl (ortho) | 7.35 | 7.45 | 0.10 |
| Phenyl (meta) | 7.28 | 7.37 | 0.09 |
| Phenyl (para) | 7.20 | 7.29 | 0.09 |
| ¹³C NMR | |||
| C (ipso) | 143.5 | 144.1 | 0.6 |
| C (ortho) | 128.4 | 128.9 | 0.5 |
| C (meta) | 127.3 | 127.9 | 0.6 |
| C (para) | 126.8 | 127.5 | 0.7 |
| C (methine) | 78.0 | 78.8 | 0.8 |
| C (cyclobutyl, Cα) | 38.5 | 39.2 | 0.7 |
Computational methods are widely used to calculate the vibrational frequencies of molecules, providing theoretical Infrared (IR) and Raman spectra that serve as valuable aids in the interpretation of experimental data. These calculations are typically performed within the harmonic approximation, where the potential energy surface around the equilibrium geometry is assumed to be quadratic. DFT methods are commonly employed for this purpose due to their favorable balance of accuracy and computational cost. nih.govresearchgate.net
The calculated harmonic frequencies are often systematically higher than the experimental frequencies due to the neglect of anharmonicity and other approximations in the computational method. To improve agreement with experimental data, it is common practice to apply a uniform scaling factor to the calculated frequencies. nih.govresearchgate.net
By analyzing the computed vibrational modes, specific peaks in the experimental spectra can be assigned to particular molecular motions, such as the O-H stretch, C-H stretches of the aromatic and aliphatic groups, and phenyl ring deformation modes. This detailed assignment is crucial for confirming molecular structure and understanding bonding characteristics. Theoretical predictions can also help identify subtle spectral shifts caused by conformational changes or intermolecular interactions, such as hydrogen bonding. uit.no
Table 2: Illustrative Comparison of Hypothetical Experimental and Scaled DFT-Calculated Vibrational Frequencies (cm⁻¹) for Key Modes of this compound. This table provides a representative example of how theoretical frequency data is presented and compared with experimental results. The calculated values are hypothetical and based on general computational procedures. nih.govresearchgate.net
| Vibrational Mode | Hypothetical Experimental Frequency (cm⁻¹) | Hypothetical Calculated Frequency (cm⁻¹) | Assignment |
| O-H stretch (free) | 3630 | 3635 | Stretching of the hydroxyl group |
| C-H stretch (aromatic) | 3060 | 3065 | Phenyl C-H stretching |
| C-H stretch (aliphatic) | 2950 | 2955 | Cyclobutyl & Methine C-H stretching |
| C=C stretch (aromatic) | 1605, 1495 | 1608, 1498 | Phenyl ring skeletal vibrations |
| C-O stretch | 1050 | 1055 | Stretching of the carbon-oxygen bond |
Applications of Cyclobutyl Phenyl Methanol in Advanced Organic Synthesis
Utility as a Chiral Building Block in the Construction of Complex Organic Molecules
The availability of enantiomerically enriched cyclobutyl(phenyl)methanol is the foundation of its use as a chiral building block. Asymmetric synthesis provides access to specific stereoisomers, which can then impart chirality to more complex target molecules. A key method for producing this chiral alcohol is the asymmetric transfer hydrogenation of its corresponding ketone, cyclobutyl phenyl ketone.
Research has demonstrated the successful synthesis of (S)-cyclobutyl(phenyl)methanol with high enantiomeric excess using a 'reverse-tethered' ruthenium (II) catalyst. This transformation establishes the crucial stereocenter that is preserved in subsequent reactions. The enantiomeric excess of the resulting alcohol can be precisely determined using analytical techniques such as gas chromatography on a chiral stationary phase.
Once obtained in enantiopure form, this compound becomes a valuable starting material. The hydroxyl group can be converted into various other functionalities or used as a handle for coupling reactions, while the defined stereochemistry at the benzylic carbon is transferred to the new, more complex product. This approach is fundamental in pharmaceutical and materials science, where the specific three-dimensional arrangement of atoms is critical for biological activity or material properties.
| Precursor | Reaction Type | Catalyst System | Product | Enantiomeric Excess (ee) | Analytical Method | Reference |
|---|---|---|---|---|---|---|
| Cyclobutyl phenyl ketone | Asymmetric Transfer Hydrogenation | 'Reverse-tethered' Ruthenium (II) complex | (S)-Cyclobutyl(phenyl)methanol | 87% | Chiral Gas Chromatography |
Precursor for the Synthesis of Diverse Cyclobutane-Containing Scaffolds and Derivatives
This compound is a strategic precursor for creating a variety of molecules that retain the cyclobutane (B1203170) core, a structural motif of increasing interest in medicinal chemistry. The alcohol can be readily oxidized to cyclobutyl phenyl ketone, which serves as a versatile intermediate for further transformations.
A notable application is the synthesis of cis-1,3-difunctionalized cyclobutanes. This multi-step process begins with the oxidation of this compound to cyclobutyl phenyl ketone. The ketone then undergoes a Norrish-Yang photocyclization reaction, which generates a key 2-phenylbicyclo[1.1.1]pentan-2-ol intermediate. This strained bicyclic alcohol is then subjected to a palladium-catalyzed C–C bond cleavage and functionalization reaction. This sequence allows for the stereospecific introduction of various aryl, heteroaryl, alkenyl, and alkynyl groups at the C3-position of the cyclobutane ring, yielding valuable cis-γ-functionalized cyclobutyl ketones. These products are important scaffolds for the development of novel small-molecule drug candidates.
| Starting Material | Key Intermediate | Reaction Sequence | Coupling Partner Example | Final Product Class | Significance | Reference |
|---|---|---|---|---|---|---|
| Cyclobutyl phenyl ketone | 2-Phenylbicyclo[1.1.1]pentan-2-ol | 1. Norrish-Yang Cyclization 2. Pd(II)-catalyzed C–C Functionalization | Aryl/Heteroaryl Iodides | cis-γ-Arylated Cyclobutyl Ketones | Access to medicinally relevant 1,3-disubstituted cyclobutane scaffolds | |
| Cyclobutyl phenyl ketone | 2-Phenylbicyclo[1.1.1]pentan-2-ol | 1. Norrish-Yang Cyclization 2. Pd(II)-catalyzed C–C Functionalization | Alkenyl Iodides | cis-γ-Alkenylated Cyclobutyl Ketones | Provides scaffolds with vectors for further derivatization | |
| Cyclobutyl phenyl ketone | 2-Phenylbicyclo[1.1.1]pentan-2-ol | 1. Norrish-Yang Cyclization 2. Pd(II)-catalyzed C–C Functionalization | Alkynyl Iodides | cis-γ-Alkynylated Cyclobutyl Ketones | Introduction of linear sp-hybridized fragments |
Role in the Development of Novel Catalytic Systems (e.g., as a Chiral Ligand Component or Scaffold for Catalyst Design)
While the structure of chiral this compound makes it a plausible candidate for development into a chiral ligand or auxiliary for asymmetric catalysis, there is currently a lack of specific examples in published literature where this molecule has been explicitly used for this purpose. The general principle involves modifying the hydroxyl group to a coordinating atom (like phosphorus or nitrogen) or using the alcohol itself as a directing group in a metal-catalyzed reaction. The rigid cyclobutane and adjacent phenyl group could create a well-defined chiral pocket around a metal center, inducing enantioselectivity in a catalyzed transformation. However, dedicated research demonstrating this specific application has not been prominently reported.
Application as an Intermediate in Mechanistic Probe Studies for Reaction Pathway Elucidation
The this compound scaffold, particularly its corresponding ketone, has been utilized in studies aimed at understanding fundamental reaction mechanisms and the electronic properties of carbocyclic rings. Research has involved the synthesis of phenyl cyclobutylcarbinyl ketones to investigate the influence of the four-membered ring on the stability of adjacent carbanionic centers.
In these studies, the rate of base-catalyzed enolization of these ketones is measured via hydrogen-deuterium exchange experiments. By comparing the exchange rates to those of analogous cyclopropyl (B3062369) and acyclic ketones, researchers can quantify the ability of the cyclobutyl ring to stabilize the transition state leading to the enolate anion. Such work has concluded that the four-membered ring does provide a stabilizing effect, though it is less pronounced than that of a cyclopropyl group. These fundamental physical organic chemistry studies are critical for elucidating reaction pathways and for the rational design of new synthetic methods. Furthermore, cyclobutyl phenyl ketone has been used as a substrate to study the mechanisms of thermal reactions involving N-acyl cyclobutylimines.
| Compound Class Studied | Experimental Technique | Mechanistic Question | Key Finding | Reference |
|---|---|---|---|---|
| Phenyl cyclobutylcarbinyl ketones | Base-catalyzed H-D exchange rate studies | Does the cyclobutyl ring stabilize adjacent carbanions (enolates)? | The cyclobutyl ring provides a modest stabilizing effect on the enolization transition state. | |
| Cyclobutyl phenyl ketone | Thermal reaction analysis | Elucidation of reaction pathways for N-acyl cyclobutylimines. | Serves as a key precursor for generating the imines studied. |
Future Directions and Emerging Research Avenues for Cyclobutyl Phenyl Methanol
Development of Next-Generation Stereoselective Methodologies for Enhanced Control
The synthesis of enantiomerically pure cyclobutyl(phenyl)methanol is a key area of development, as the biological activity and material properties of chiral molecules are often stereospecific. Future efforts will likely concentrate on the design and application of novel chiral catalysts and methodologies that offer higher enantioselectivity, broader substrate scope, and improved reaction efficiency.
One promising avenue is the continued development of chiral organocatalysts. Scaffolds such as those based on 1,1'-bi-2-naphthol (B31242) (BINOL) and tartaric acid have proven effective in inducing enantioselectivity in a variety of reactions. nih.gov The derivatization of these axially chiral diols can create a tailored chiral environment for the transformation of prochiral ketones to chiral alcohols. nih.gov For instance, the use of mono-N-protected aminomethyl oxazoline (B21484) (MPAO) ligands with palladium catalysis has shown success in the enantioselective C–H arylation of cyclobutyl carboxylic amides, demonstrating the potential for creating chiral cyclobutane (B1203170) structures. nih.gov Research into new generations of these ligands, potentially with enhanced steric and electronic properties, could lead to even greater stereocontrol in the synthesis of this compound precursors.
Biocatalysis represents another significant frontier. The use of ketoreductases (KREDs) for the asymmetric reduction of ketones offers a highly selective and environmentally friendly route to chiral alcohols. researchgate.net Combining substrate engineering with protein engineering can improve stereoselectivity and even switch the stereo-preference of enzymatic processes. researchgate.net Future work may involve screening for novel microorganisms or engineering existing enzymes to enhance their activity and selectivity specifically for cyclobutyl phenyl ketone, the precursor to this compound.
Table 1: Comparison of Emerging Stereoselective Methodologies
| Methodology | Catalyst/System | Key Advantages | Potential Research Directions |
| Asymmetric Catalysis | Chiral mono-N-protected aminomethyl oxazoline (MPAO) ligands with Pd(II) | High enantioselectivity in C-H functionalization of cyclobutanes nih.gov | Development of more robust and recyclable ligand systems. |
| Organocatalysis | BINOL and VANOL derivatives | Metal-free, readily available chiral pool catalysts nih.gov | Design of novel diol scaffolds for enhanced reactivity and selectivity. nih.gov |
| Biocatalysis | Ketoreductases (KREDs) | High enantioselectivity, mild reaction conditions, environmentally benign researchgate.net | Enzyme engineering and screening for reductases specific to cyclobutyl phenyl ketone. |
Exploration of Sustainable and Bio-inspired Synthetic Routes
The principles of green chemistry are increasingly influencing synthetic strategies, and the production of this compound is no exception. Future research will likely focus on minimizing waste, reducing energy consumption, and utilizing renewable resources.
One area of active research is the use of environmentally benign and recyclable catalysts. For example, a method for synthesizing diphenylmethanol (B121723) derivatives using alumina (B75360) as a reusable catalyst has been developed. eurekalert.org This approach is low-cost and reduces waste, aligning with the goals of sustainable chemistry. eurekalert.org Adapting such methodologies for the synthesis of this compound could offer a greener alternative to traditional synthetic routes.
Biocatalytic processes are inherently sustainable, often operating in aqueous media under mild conditions. researchgate.net The use of whole-cell biocatalysts for asymmetric reductions can be a cost-effective and environmentally friendly way to produce chiral alcohols. researchgate.netnih.gov Future research could explore the immobilization of relevant enzymes or whole cells on solid supports, which would facilitate catalyst recovery and reuse, further enhancing the sustainability of the process. nih.gov
The development of synthetic routes inspired by biological processes is another emerging avenue. This could involve, for example, mimicking enzymatic reaction cascades to perform multi-step syntheses in a single pot, thereby reducing the need for intermediate purification steps and minimizing solvent usage.
Advanced Mechanistic Investigations Utilizing In Situ Spectroscopy and Direct Detection of Transient Intermediates
A deeper understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and developing new ones. The application of advanced analytical techniques will be instrumental in elucidating the intricate details of the formation of this compound.
In situ spectroscopy, such as Raman and infrared (IR) spectroscopy, allows for the real-time monitoring of reactions as they occur. researchgate.net This can provide valuable information about the formation and consumption of reactants, intermediates, and products, as well as changes in catalyst structure. For instance, in situ Raman spectroscopy has been used to monitor the transmetalation of Grignard reagents, which are commonly used in the synthesis of alcohols like this compound. researchgate.net Applying these techniques to the specific synthesis of this compound could provide insights into the kinetics and mechanism of the reaction, enabling more precise control over reaction conditions to maximize yield and selectivity.
The direct detection of transient intermediates is a significant challenge but offers profound mechanistic insights. Techniques such as low-temperature NMR spectroscopy or advanced mass spectrometry methods could potentially be used to identify and characterize short-lived species in the reaction pathway. Understanding the nature of these intermediates would allow for the rational design of catalysts and reaction conditions to favor desired reaction pathways and suppress side reactions.
Integration with Flow Chemistry and Automated Synthesis Platforms
Flow chemistry, or continuous flow manufacturing, is a paradigm shift in chemical synthesis, moving from traditional batch processes to continuous production in microreactors or tubular reactors. sigmaaldrich.com This technology offers numerous advantages, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and facile scalability. sigmaaldrich.comtue.nl
The integration of this compound synthesis into a continuous flow platform could lead to significant improvements in efficiency and safety, particularly for reactions involving highly reactive reagents or exothermic processes. thieme-connect.de For example, a continuous flow process for the synthesis of an active pharmaceutical ingredient was able to reduce the total processing time from 300 hours in batch to 47 hours in flow. tue.nl Flow systems also allow for the straightforward integration of in-line purification and analysis, paving the way for fully automated synthesis. nih.gov
Automated synthesis platforms, which combine robotics with flow chemistry and real-time analytics, can accelerate the discovery and optimization of new synthetic routes. By systematically varying reaction parameters and analyzing the output, these platforms can rapidly identify optimal conditions for the synthesis of this compound and its derivatives. This high-throughput approach can significantly reduce the time and resources required for process development.
Table 2: Advantages of Flow Chemistry for this compound Synthesis
| Feature | Benefit in this compound Synthesis |
| Enhanced Safety | Smaller reaction volumes minimize risks associated with hazardous reagents and exothermic reactions. thieme-connect.de |
| Precise Control | Accurate control over temperature, pressure, and residence time leads to higher yields and selectivities. sigmaaldrich.com |
| Improved Heat & Mass Transfer | High surface-area-to-volume ratio in microreactors allows for efficient heating and cooling. tue.nl |
| Scalability | Production can be scaled up by running the flow reactor for longer periods or by parallelizing reactors. thieme-connect.de |
| Automation | Integration with automated systems allows for high-throughput screening and process optimization. |
Exploration of Novel Functional Materials Derived from this compound Scaffolds (excluding prohibited applications)
The unique structural motif of this compound makes it an attractive building block for the development of novel functional materials. The rigid cyclobutane ring can impart specific conformational constraints, while the phenyl group offers opportunities for further functionalization and π-π stacking interactions.
One area of interest is the incorporation of the this compound scaffold into polymers. Cyclobutane-based polymers are being investigated for the development of sustainable polyester (B1180765) and polyamide materials. nih.gov The inclusion of the phenylmethanol moiety could introduce desirable properties such as increased thermal stability, altered solubility, or specific optical properties. For example, phenylmethanol itself can be used to create modified polystyrenes, polycarbonates, polyethers, and polyurethanes. zbwhr.com By analogy, this compound could serve as a monomer or a modifying agent to create novel polymers with tailored characteristics. Research in this area would involve the synthesis of polymerizable derivatives of this compound and the subsequent investigation of their polymerization behavior and material properties.
Furthermore, the chiral nature of this compound could be exploited in the design of chiral materials. For instance, polymers or metal-organic frameworks incorporating enantiopure this compound could find applications in chiral separations or asymmetric catalysis. The development of such materials would represent a significant step in leveraging the unique structural features of this compound for advanced applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
